5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine
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Overview
Description
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with different functional groups replacing the dimethylaminoethyl group.
Scientific Research Applications
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N5-(2-(Dimethylamino)ethyl)-N5-methylpyridine-3,5-diamine
- N5-(2-(Dimethylamino)ethyl)-N5-methylpyridine-4,5-diamine
- N5-(2-(Dimethylamino)ethyl)-N5-methylpyridine-2,4-diamine
Uniqueness
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine |
InChI |
InChI=1S/C10H18N4/c1-13(2)6-7-14(3)9-4-5-10(11)12-8-9/h4-5,8H,6-7H2,1-3H3,(H2,11,12) |
InChI Key |
KJUPKENHXYZUER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CN=C(C=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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